3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Overview
Description
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a compound that appears to be related to a class of substances with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the possible characteristics and applications of this molecule. For instance, derivatives of 2-oxoimidazolidine-4-carboxylic acid have been shown to possess potent angiotensin converting enzyme (ACE) inhibitory activities, which could imply that the compound may also exhibit similar biological properties .
Synthesis Analysis
The synthesis of related compounds, such as 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives, involves two methods, as described in the first paper. These methods likely involve the formation of the imidazolidine ring followed by acylation and alkylation steps. The synthesis process is crucial as it can affect the yield, purity, and biological activity of the final product. The potent ACE inhibitory activities of these derivatives suggest that the synthesis methods are effective in producing compounds with high biological activity .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is significant in determining their biological activity. The stereochemistry, particularly the S,S,S configuration, has been found to be important for ACE inhibition. The presence of specific functional groups and their arrangement within the molecule can greatly influence the interaction with biological targets such as enzymes .
Chemical Reactions Analysis
The second paper discusses an enzyme that converts a thioxoimidazolidin derivative to a dioxoimidazolidin compound, which is structurally similar to the compound of interest. This reaction involves the desulfhydration of the thioxo group to form the dioxo compound, indicating that such transformations are possible and may be relevant in the metabolism or chemical modification of the compound .
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the characterization of related compounds includes melting points, elemental analysis, and spectroscopic methods such as FT-IR, 1H, and 13C NMR. These properties are essential for confirming the identity and purity of the compounds and for understanding their behavior in biological systems. The antiproliferative activity observed in related compounds suggests that they may interact with cellular components, which could be influenced by their physical and chemical properties .
Scientific Research Applications
Neuroexcitant Synthesis : Pajouhesh et al. (2000) detailed the synthesis of neuroexcitant compounds, utilizing derivatives of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. The process involved coupling with specific derivatives to produce enantiomerically pure compounds, highlighting the acid's utility in synthesizing neuroactive agents (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Anticonvulsant and Antinociceptive Molecules Synthesis : Kamiński et al. (2016) synthesized a library of compounds by coupling 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid derivatives with secondary amines. The derivatives displayed potential as hybrid anticonvulsants, merging chemical fragments of known antiepileptic drugs, and were evaluated in various anticonvulsant and toxicity tests (Kamiński, Zagaja, Rapacz, Łuszczki, Andres-Mach, Abram, & Obniska, 2016).
Desulfhydrase Enzyme Identification : Muramatsu et al. (2020) identified a gene encoding an enzyme that converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid to 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, indicating a biological process involving this compound. This discovery opens pathways for further exploration of enzymatic functions and applications in biotechnology (Muramatsu, Maguchi, Harada, Kashiwagi, Kim, Kato, & Nagata, 2020).
Safety And Hazards
properties
IUPAC Name |
3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYHEHUVLPNNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287279, DTXSID001220845 | |
Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
CAS RN |
43189-49-7, 7511-46-8 | |
Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43189-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC50121 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001220845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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